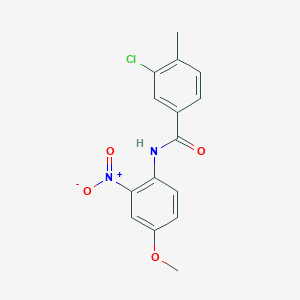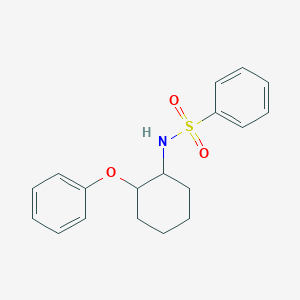
2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, also known as DCMAC, is a chemical compound used in scientific research. It is a selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in cellular signaling pathways. In
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is primarily used in scientific research to study the role of PKC in cellular signaling pathways. PKC is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of PKC in various cell types, making it a valuable tool for studying the role of PKC in these processes. Additionally, this compound has been used in cancer research to investigate the potential of PKC inhibition as a therapeutic strategy.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide works by binding to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This leads to a decrease in cellular proliferation and an increase in apoptosis, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a PKC inhibitor, this compound has been shown to modulate the activity of other enzymes and ion channels, leading to changes in cellular signaling and metabolism. Physiologically, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth, making it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in lab experiments is its specificity for PKC inhibition, allowing researchers to study the role of this enzyme in various cellular processes. Additionally, this compound is relatively easy to synthesize and has a high yield and purity. However, one limitation of using this compound is its potential toxicity and off-target effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide research. One area of interest is the development of more potent and selective PKC inhibitors, which may have greater therapeutic potential for cancer treatment. Additionally, further research is needed to understand the potential off-target effects of this compound and to develop strategies to minimize these effects. Finally, this compound may have potential applications in other areas of research, such as neuroscience and cardiovascular disease, which warrant further investigation.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c19-13-5-6-16(15(20)9-13)24-11-18(22)21-10-17-14-4-2-1-3-12(14)7-8-23-17/h1-6,9,17H,7-8,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDHIECETZHILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(3,5-dimethoxybenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3971571.png)
![4,4'-[(2-methoxy-1-naphthyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971585.png)

![N-[4-(aminosulfonyl)phenyl]-2-oxo-3-piperidinecarboxamide](/img/structure/B3971604.png)

![methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3971612.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1,3,4-thiadiazol-2-ylbutanamide](/img/structure/B3971624.png)

![3-{[4-(1-azepanyl)-1-piperidinyl]methyl}-1H-indole oxalate](/img/structure/B3971635.png)
![N-(4-bromobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3971653.png)
![3-{5-[1-(2,4-dichlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3971659.png)
